Methyl 2-chloro-5-fluorobenzoate
Overview
Description
“Methyl 2-chloro-5-fluorobenzoate” is a chemical compound with the CAS Number: 647020-63-1 . It has a molecular weight of 188.59 .
Molecular Structure Analysis
“Methyl 2-chloro-5-fluorobenzoate” has a molecular formula of C8H6ClFO2 . The structure of this compound includes a benzene ring substituted with a methyl ester, a chlorine atom, and a fluorine atom .Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-fluorobenzoate” is a solid at room temperature . It has a molecular weight of 188.58 g/mol . The compound has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Synthesis and Optimization
Methyl 2-chloro-5-fluorobenzoate is utilized in various synthesis processes. For instance, a study by Yin Jian-zhong (2010) detailed the synthesis of Methyl 2-amino-5-fluorobenzoate, which involves a series of reactions including nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. The optimal synthesis route described in this study could provide insights into similar processes involving Methyl 2-chloro-5-fluorobenzoate (Yin Jian-zhong, 2010).
Chemical Reactions and Complex Formation
Studies conducted in 1974 by P. Fraser, W. R. Roper, and F. Stone demonstrated the use of 2-chloro derivatives, like Methyl 2-chloro-5-fluorobenzoate, in reactions with IrCl(CO)(PMe2Ph)2 to form cationic carbene complexes. These complexes are significant in chemical synthesis and catalysis (Fraser, Roper, & Stone, 1974).
Novel Synthetic Pathways
A study by Noriaki Kudo, Satoru Furuta, and Kazuo Sato (1996) highlighted a novel synthesis of 4H-1,4-Benzoxazines using a derivative of Methyl 2-chloro-5-fluorobenzoate. This research underscores the compound's role in creating new synthetic routes for potentially important chemical products (Kudo, Furuta, & Sato, 1996).
Involvement in Molecular Structure Studies
Methyl 2-chloro-5-fluorobenzoate has also been used in the study of molecular structures. For instance, Bin Li et al. (2005) used derivatives of Methyl 2-chloro-5-fluorobenzoate in their study of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. This research contributes to our understanding of molecular interactions and structure-function relationships in complex organic molecules (Li et al., 2005).
Contribution to Magnetic Property Research
In 2016, S. K. Langley et al. investigated the impact of replacing bridging benzoate ligands with 2-chloro-4,5-fluorobenzoate in a family of {CrLn} single-molecule magnets. This replacement resulted in significant improvements in magnetic relaxation time, magnetic hysteresis blocking temperature, and magnetic coercivity, indicating the potential of Methyl 2-chloro-5-fluorobenzoate in enhancing the properties of magnetic materials (Langley, Wielechowski, Moubaraki, & Murray, 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMNOPYHIGOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632994 | |
Record name | Methyl 2-chloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-fluorobenzoate | |
CAS RN |
647020-63-1 | |
Record name | Methyl 2-chloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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